N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide
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Description
“N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds like imidazole and pyrrolidine . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The imidazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The pyrrolidine ring contributes to the stereochemistry of the molecule .Scientific Research Applications
Cardiac Function Improvement
Studies have demonstrated the effectiveness of compounds structurally related to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide in improving cardiac function. For instance, AR-L 115 BS, a compound with a sulfonamide group, has shown positive inotropic effects following oral administration, indicating its potential value in treating cardiac insufficiency (Ruffmann, Mehmel, & Kübler, 1981; Thormann, Kramer, & Schlepper, 1981). These findings suggest the utility of such compounds in cardiac research, particularly for conditions involving left ventricular failure or congestive cardiomyopathy.
Drug Metabolism and Disposition
The metabolism and disposition of compounds with structural similarities to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide have been explored in scientific studies. For example, research on the metabolism and disposition of a γ-Aminobutyric Acid Type A Receptor Partial Agonist in humans elucidates the biotransformation pathways, highlighting oxidative deamination and hydroxylation processes (Shaffer et al., 2008). Understanding these metabolic pathways is crucial for developing new therapeutic agents, as it aids in predicting pharmacokinetic behaviors and potential interactions.
Antimicrobial Applications
Sulfonamide-related compounds have historically been significant in antimicrobial research, with applications ranging from the treatment of bacterial infections to the exploration of their use in conditions like tuberculosis. A study highlighted the potential of trimethoprim-sulfamethoxazole, a sulfonamide antibiotic, in treating Mycobacterium tuberculosis, suggesting that most isolates were susceptible to this combination (Forgacs et al., 2009). This area of research is particularly relevant for addressing antibiotic resistance and exploring new therapeutic strategies.
properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-18-10-15(16-11-18)23(20,21)17-12-3-5-13(6-4-12)19-8-7-14(9-19)22-2/h3-6,10-11,14,17H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEDOWJDIOHRRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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